molecular formula C17H16N2O5 B1393374 Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate CAS No. 1203499-28-8

Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate

カタログ番号: B1393374
CAS番号: 1203499-28-8
分子量: 328.32 g/mol
InChIキー: VCMOVOZPHNAFDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Overview of Pyrido[2,3-b]Oxazine Heterocyclic Systems

Pyrido[2,3-b]oxazine is a fused heterocyclic system combining pyridine and oxazine moieties. Its structure features a six-membered pyridine ring fused to a six-membered 1,4-oxazine ring, with shared atoms at positions 2 and 3 of the pyridine and positions 1 and 4 of the oxazine. This arrangement creates a planar, conjugated system with distinct electronic properties due to the presence of nitrogen and oxygen heteroatoms.

Key structural characteristics include:

  • Aromaticity : Partial delocalization of π-electrons across the fused rings.
  • Hydrogen-bonding capacity : The oxazine oxygen and pyridine nitrogen enable intermolecular interactions.
  • Tautomerism : Keto-enol tautomerism is possible at the 2-oxo position.

Comparative analysis with related systems:

Heterocycle Ring System Key Differences
Pyrido[2,3-b]oxazine Pyridine + 1,4-oxazine Oxygen at position 1, nitrogen at 3
Pyrido[3,2-b]oxazine Pyridine + 1,4-oxazine Fused at pyridine positions 3 and 2
Quinoline Pyridine + benzene Lacks oxygen heteroatom

These structural features make pyrido[2,3-b]oxazines valuable intermediates in medicinal chemistry.

Historical Development of Oxazine-Based Chemical Entities

The chemistry of oxazines dates to 1944 when Holly and Cope first synthesized aromatic oxazines via Mannich reactions. Key milestones:

  • 1950s : Discovery of natural benzoxazines in gramineous plants.
  • 1980s : Development of synthetic routes for pyrido-oxazines using fluoropyridine precursors.
  • 2010s : Application in kinase inhibitor development (e.g., PI3K/mTOR inhibitors).

The target compound represents a modern iteration of these developments, incorporating:

  • Methoxybenzyl protecting group for stability
  • Ester functionality for synthetic versatility
  • Rigid fused-ring system for conformational control

Position in Heterocyclic Chemistry

This compound occupies a unique niche due to:

  • Electronic modulation : The 4-methoxybenzyl group donates electron density via resonance.
  • Steric effects : The fused system restricts rotation about the C2-N bond.
  • Functional group array : Combines carboxylate ester, ketone, and ether moieties.

Comparative reactivity with analogous systems:

Feature This Compound Simple Pyridooxazine
Solubility in DMSO 28 mg/mL <5 mg/mL
Melting Point 162-164°C 89-91°C
λmax (UV/Vis) 274 nm 262 nm

These properties make it particularly suited for:

  • Transition-metal catalyzed couplings
  • Solid-phase synthesis
  • Computational modeling studies

Nomenclature and Classification Considerations

The systematic IUPAC name derives from:

  • Parent system : Pyrido[2,3-b]oxazine (Hetero Rings Fusion Rule B-3.5)
  • Substituents :
    • 1-(4-Methoxybenzyl)
    • 2-Oxo
    • 6-Carboxylate methyl ester

Numbering scheme:

       O  
       |  
6-COOCH3   N  
       \ /  
1-N-CH2-C6H4-OCH3  

Classification parameters:

  • Ring fusion type : Ortho-fused
  • Heteroatom priority : N > O (Cahn-Ingold-Prelog)
  • Functional group hierarchy : Ester > ketone > ether

Significance in Contemporary Chemical Research

Recent applications demonstrate its utility:

  • Pharmaceutical intermediates :
    • Key precursor for Bruton's tyrosine kinase inhibitors
    • Building block for FLT3 kinase antagonists
  • Materials science :

    • Component in OLED charge-transport layers
    • Ligand for luminescent lanthanide complexes
  • Chemical biology :

    • Photoaffinity labeling probes
    • Fragment-based drug discovery scaffolds

Synthetic advantages over alternatives:

  • Stability : No epimerization at C2 due to ring constraint
  • Functionalization : Six positions available for modification
  • Scalability : 72% yield reported in decagram-scale synthesis

特性

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]-2-oxopyrido[2,3-b][1,4]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-12-5-3-11(4-6-12)9-19-14-8-7-13(17(21)23-2)18-16(14)24-10-15(19)20/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMOVOZPHNAFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674146
Record name Methyl 1-[(4-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-28-8
Record name Methyl 1-[(4-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate (commonly referred to as compound 1) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

  • Molecular Formula : C₁₇H₁₆N₂O₅
  • Molecular Weight : 328.32 g/mol
  • CAS Number : 1203499-28-8
  • Purity : ≥95% .

Antioxidant Activity

Recent studies indicate that compounds with similar structural frameworks exhibit notable antioxidant properties. For instance, derivatives of benzoxazine have been shown to scavenge free radicals effectively, suggesting that compound 1 may possess similar capabilities. The mechanism of action typically involves the donation of hydrogen atoms to free radicals, thus neutralizing their harmful effects .

Antimicrobial Properties

Research has demonstrated that certain pyrido[2,3-b][1,4]oxazines exhibit antimicrobial activity against various bacterial strains. Compound 1's structure suggests it could interact with microbial enzymes or cellular components, potentially leading to inhibition of growth. A comparative study of similar compounds revealed a correlation between the presence of electron-donating groups and increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its unique molecular structure. Key features influencing its biological properties include:

  • Methoxy Group : The presence of the methoxy group at the para position enhances lipophilicity and may improve membrane permeability.
  • Pyridine Ring : The nitrogen atom in the pyridine ring can participate in hydrogen bonding, potentially increasing binding affinity to biological targets.
  • Carboxylate Functionality : The carboxylate group may play a crucial role in interaction with proteins or enzymes.

Case Studies and Research Findings

StudyFindings
Anti-HIV Study Compounds structurally related to compound 1 showed EC50 values as low as 75 µM against HIV integrase .
Antioxidant Evaluation Similar benzoxazine derivatives demonstrated significant free radical scavenging activity .
Antimicrobial Assessment Pyrido derivatives exhibited bactericidal effects against Gram-positive bacteria .

類似化合物との比較

Research Implications

  • Medicinal Chemistry : The pyrido-oxazine core’s rigidity and hydrogen-bonding motifs make it a candidate for kinase inhibitors or protease binders. Carboxylic acid analogs (e.g., ) could serve as intermediates for prodrug development.
  • Material Science : The aromatic fused system may contribute to fluorescence properties, though this requires further investigation.

Q & A

Q. What are the optimal synthetic routes for Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of pyrido-oxazine scaffolds are often prepared using bismuth oxide catalysts under mild conditions (e.g., room temperature, 12–24 hours), achieving yields >90% . Key steps include:

  • Condensation : Reacting pyrido-oxazinone precursors with substituted benzyl halides.
  • Catalysis : Using Bi₂O₃ to enhance reaction efficiency and reduce byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >98% purity.

Table 1 : Example Reaction Conditions and Yields

PrecursorCatalystSolventTime (h)Yield (%)
Pyrido-oxazinone + 4-Methoxybenzyl bromideBi₂O₃DMF1893
Pyrido-oxazinone + 2,6-Dichlorobenzyl bromideBi₂O₃DMF2494

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach is critical:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., π-halogen interactions in thiazolo-pyrimidine analogs) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.7–7.5 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1640–1680 cm⁻¹) and aromatic C-H bending .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.12) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across cancer cell lines)?

Methodological Answer: Inconsistent activity data may arise from cell line-specific uptake or off-target effects. Mitigation strategies include:

  • Dose-response profiling : Conduct MTT assays across multiple timepoints (24–72 hours) and concentrations (1–100 µM) .
  • Mechanistic studies : Use NF-κB luciferase reporter assays to confirm target engagement (e.g., inhibition of NF-κB DNA binding at IC₅₀ = 5.2 µM in HepG2 cells) .
  • Comparative genomics : Correlate compound sensitivity with transcriptomic profiles of cell lines (e.g., HCCLM3 vs. Huh-7).

Q. How can computational modeling predict the compound’s reactivity or metabolic stability?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., carbonyl groups at C2 and C6) .
  • MD simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., demethylation of the 4-methoxybenzyl group) .
  • ADMET prediction : Tools like SwissADME assess logP (predicted ~2.8) and bioavailability (Topological Polar Surface Area = 85 Ų) .

Q. What are the challenges in synthesizing analogs with improved solubility without compromising activity?

Methodological Answer:

  • Functional group modulation : Introduce polar substituents (e.g., -OH or -SO₃H) at the pyridine ring’s C3 position.
  • Prodrug strategies : Convert the methyl ester to a phosphate salt for enhanced aqueous solubility .
  • Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to improve formulation .

Table 2 : Solubility vs. Activity Trade-offs in Analogs

Analog ModificationAqueous Solubility (mg/mL)IC₅₀ (µM, HepG2)
Parent compound0.128.7
C3-OH derivative1.4512.3
Phosphate prodrug5.609.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。